molecular formula C10H6O2S B6254290 4-oxo-4H-thiochromene-3-carbaldehyde CAS No. 70940-99-7

4-oxo-4H-thiochromene-3-carbaldehyde

Cat. No. B6254290
CAS RN: 70940-99-7
M. Wt: 190.2
InChI Key:
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Description

4-oxo-4H-thiochromene-3-carbaldehyde, also known as 4-Oxo-4H-chromene-3-carbaldehyde, is a chemical compound with the molecular formula C10H6O3 . It is a derivative of thiochromone, which is a thio analog of chromones where the O-1 atom is replaced with a sulfur atom .


Synthesis Analysis

The synthesis of this compound involves a one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiochromone core, which is a chromone molecule where the oxygen atom is replaced by a sulfur atom . The compound has a carbonyl group (-C=O) at the 3-position, and an additional carbonyl group at the 4-position, making it a 4-oxo derivative .

Scientific Research Applications

4-oxo-4H-thiochromene-3-carbaldehyde has been studied for its potential use in a variety of scientific research applications. It has been shown to possess strong antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of certain types of cancer cells. It has also been studied for its potential use in the treatment of diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

4-oxo-4H-thiochromene-3-carbaldehyde has several advantages for laboratory experiments. It is relatively easy to synthesize in the laboratory, and it has a wide range of potential applications. Additionally, it is relatively stable in the presence of light and heat, making it suitable for long-term storage. However, it is also important to note that this compound is a relatively new compound, and its exact mechanism of action is still not fully understood.

Future Directions

The potential applications of 4-oxo-4H-thiochromene-3-carbaldehyde are still being explored, and there are many future directions for research. One potential direction is to further investigate its potential anti-cancer effects, as well as its potential use in the treatment of other diseases. Additionally, further research could be done to better understand its mechanism of action and to identify potential drug interactions. Finally, further research could be done to develop more efficient and cost-effective synthesis methods.

Synthesis Methods

4-oxo-4H-thiochromene-3-carbaldehyde can be synthesized in the laboratory by a variety of methods. One method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with thioglycolic acid in the presence of a base, such as sodium hydroxide. This reaction produces an intermediate, 4-hydroxy-3-methoxy-thiochromene-3-carbaldehyde, which is then oxidized to this compound using a reagent such as potassium permanganate. Other methods have also been developed, including the use of a palladium catalyst and a copper-catalyzed reaction.

Biochemical Analysis

Biochemical Properties

4-oxo-4H-thiochromene-3-carbaldehyde plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with pentacarbonyliron, leading to transformations in its structure . The nature of these interactions often involves the formation of complexes or adducts, which can alter the activity of the enzymes or proteins involved.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with certain proteins can lead to changes in the expression of genes involved in metabolic pathways . Additionally, it can affect cell signaling by modulating the activity of key signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with pentacarbonyliron results in structural changes that can inhibit or activate specific enzymes . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can undergo transformations in the presence of certain reagents, leading to the formation of new compounds with different biological activities . These changes can affect its efficacy and safety in long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, its interaction with pentacarbonyliron can lead to the formation of new metabolites . These interactions can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding these processes is important for determining the bioavailability and efficacy of the compound in different biological contexts.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall biological activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-oxo-4H-thiochromene-3-carbaldehyde involves the condensation of 2-hydroxybenzaldehyde with 2-methyl-3-buten-2-ol followed by oxidation and cyclization to form the desired product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "2-methyl-3-buten-2-ol", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Sodium hydroxide", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-hydroxybenzaldehyde (1.0 eq) and 2-methyl-3-buten-2-ol (1.2 eq) in acetic anhydride and add a catalytic amount of sulfuric acid. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium acetate to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 4: Concentrate the organic layer and dissolve the residue in methanol. Add sodium borohydride (1.2 eq) and stir at room temperature for 2 hours.", "Step 5: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 6: Concentrate the organic layer and dissolve the residue in methanol. Add hydrogen peroxide (1.2 eq) and sodium hydroxide (1.2 eq) and stir at room temperature for 2 hours.", "Step 7: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 8: Concentrate the organic layer and purify the residue by column chromatography to obtain 4-oxo-4H-thiochromene-3-carbaldehyde as a yellow solid." ] }

CAS RN

70940-99-7

Molecular Formula

C10H6O2S

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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